molecular formula C7H16ClNO2S B6213835 rac-(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2727120-27-4

rac-(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B6213835
CAS No.: 2727120-27-4
M. Wt: 213.7
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Description

rac-(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique thiane ring structure and the presence of amino and dimethyl groups, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride typically involves multiple steps, including the formation of the thiane ring and the introduction of amino and dimethyl groups. Common synthetic routes may include:

    Formation of the Thiane Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Amino and Dimethyl Groups: These functional groups can be introduced through nucleophilic substitution reactions using reagents such as dimethylamine and ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or dimethyl groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

rac-(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione: The non-hydrochloride form of the compound.

    4-amino-2,6-dimethylthiane derivatives: Compounds with similar thiane ring structures but different substituents.

Uniqueness

rac-(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific stereochemistry and the presence of both amino and dimethyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2727120-27-4

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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